1,1,2,2-tetrafluoro-N,N-dimethylethanamine

Fluorination Reagent Synthesis Process Chemistry Fluorochemical Manufacturing

Researchers seeking deoxofluorination often face a trade-off: reagents like DAST offer reactivity but pose an explosion hazard above 50-90 °C, while alternatives may require complex post-reaction purification. 1,1,2,2-Tetrafluoro-N,N-dimethylethanamine (TFEDMA) resolves this conflict. • Ambient-temperature stability eliminates stringent safety protocols; no explosive decomposition hazard. • Converts primary alcohols (elevated temperature) and secondary alcohols (0-10 °C) to alkyl fluorides. • Water-soluble amide byproduct simplifies aqueous workup, reducing solvent use and cycle times. • Synthesized in 96-98% yield from inexpensive tetrafluoroethylene; reagent regenerable from byproduct for cost-effective scale-up.

Molecular Formula C4H7F4N
Molecular Weight 145.1 g/mol
CAS No. 1550-50-1
Cat. No. B075569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2,2-tetrafluoro-N,N-dimethylethanamine
CAS1550-50-1
Molecular FormulaC4H7F4N
Molecular Weight145.1 g/mol
Structural Identifiers
SMILESCN(C)C(C(F)F)(F)F
InChIInChI=1S/C4H7F4N/c1-9(2)4(7,8)3(5)6/h3H,1-2H3
InChIKeyVIRGYRZBWQFJGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TFEDMA: Procurement-Ready Profile


1,1,2,2-Tetrafluoro-N,N-dimethylethanamine (TFEDMA; CAS 1550-50-1) is a fluorinated organic amine of the formula C4H7F4N, with a molecular weight of 145.1 g/mol [1]. It is a yellow liquid [1] with a boiling point of 77 °C at 760 mmHg and a density of 1.24 g/cm³ [1]. The compound is synthesized in 96–98% yield from tetrafluoroethylene and dimethylamine [2], and it functions as a deoxofluorinating agent for converting alcohols to alkyl fluorides [2]. Its stability in moisture-free conditions and compatibility with non-glass materials (polyethylene, Teflon®, metal) are key handling considerations [3].

Deoxofluorinating agent for alcohol-to-alkyl fluoride conversion
Stable in moisture-free conditions; compatible with PE, Teflon®, metal containers
Reported high synthesis yield from TFE and dimethylamine

Why TFEDMA Substitution Fails


Fluoroamine reagents are not functionally interchangeable. TFEDMA (1,1,2,2-tetrafluoro-N,N-dimethylethanamine) exhibits distinct differences in synthesis cost, byproduct water solubility, and thermal hazard profile compared to close analogs like Ishikawa's reagent (1,1,2,3,3,3-hexafluoropropyl-N,N-diethylamine) and Yarovenko's reagent [1]. Unlike DAST (diethylaminosulfur trifluoride), which poses an explosion risk above 50–90 °C [2], TFEDMA demonstrates ambient-temperature stability and generates a water-soluble amide byproduct that simplifies purification . Substituting TFEDMA with another fluoroamine without accounting for these differences may lead to lower yields, hazardous operations, or complex downstream processing, as quantified below.

Water-soluble byproduct enables aqueous wash purification
Ishikawa's reagent amide is water-insoluble, requires distillation
Purification workflow may shift to solvent-intensive distillation if substituted
Stable at ambient temperature; no exothermic decomposition reported
DAST may decompose explosively upon modest heating
Handling protocols and safety infrastructure may require upgrade
Regeneration from byproduct amide is feasible
Ishikawa's reagent lacks convenient regeneration method
Reagent consumption and waste may increase without regeneration

TFEDMA Differentiation Evidence


Synthesis Yield Advantage vs. Diethylamine Analog

The synthesis of TFEDMA from tetrafluoroethylene (TFE) and dimethylamine proceeds in 96–98% yield, a nearly 2-fold increase compared to the diethylamine analog (prepared from TFE and diethylamine), which yields only 50–60% due to tar formation [1]. This difference is attributed to the lower steric hindrance of dimethylamine enabling rapid, low-temperature reaction without solvent [1].

Synthesis Yield
Head-to-head
96–98% vs 50–60%
Reported yield advantage may support procurement economics
Yield verification under target conditions required
Fluorination Reagent Synthesis Process Chemistry Fluorochemical Manufacturing

Water-Soluble Byproduct vs. Ishikawa's Reagent

During alcohol fluorination, TFEDMA produces N,N-dimethyl difluoroacetamide as a byproduct, which is water-soluble [1]. In contrast, Ishikawa's reagent (1,1,2,3,3,3-hexafluoropropyl-N,N-diethylamine) yields a water-insoluble amide (CF3CFHC(O)N(C2H5)2) [1]. This solubility difference simplifies product isolation: TFEDMA's amide can be removed by aqueous washing, whereas the Ishikawa amide requires distillation, which is problematic when boiling points overlap [2].

Byproduct Solubility
Head-to-head
Water-soluble vs Water-insoluble
Simplified purification review
Solubility profile context; review aqueous workup
Fluorination Workup Product Isolation Process Efficiency

Thermal Stability vs. DAST

DAST (diethylaminosulfur trifluoride) is a widely used deoxofluorinating agent but is known to decompose explosively upon heating above approximately 50–90 °C [1]. TFEDMA, in contrast, is stable at ambient temperature in moisture-free conditions and can be stored indefinitely in polyethylene, Teflon®, or metal containers without decomposition [2]. While TFEDMA reacts violently with water, it does not present the same thermal runaway hazard as DAST [2].

Thermal Stability
Cross-study
Ambient stable vs Explosive risk
Reported thermal stability profile may simplify handling
Safety protocol review under process conditions
Laboratory Safety Process Safety Fluorination Reagents

Regeneration vs. Ishikawa's Reagent

A key advantage of TFEDMA is the ability to regenerate the reagent from the byproduct amide. The patent literature describes a process where N,N-dimethyl difluoroacetamide (the byproduct) is converted back to TFEDMA for reuse [1]. In contrast, there is no convenient method for regenerating 1,1,2,3,3,3-hexafluoropropyl-N,N-diethylamine (Ishikawa's reagent) from its amide byproduct [2].

Regeneration
Head-to-head
Feasible vs Not feasible
Supports waste reduction review
Regeneration process review required
Green Chemistry Process Economics Reagent Recycling

Secondary Alcohol Fluorination

TFEDMA effectively fluorinates secondary alcohols under mild conditions. In a study using heptanol-2 (a secondary alcohol), reaction with TFEDMA in CCl4 at 0–10°C gave 2-fluoroheptane as the major product (66% of the product mixture), along with isomeric heptenes (2% and 33%) [1]. While direct comparative data for other fluoroamines under identical conditions is not available in the same study, the reaction proceeds at low temperature and without added base, a feature that may offer advantages over alternative reagents that require harsher conditions or activators.

Secondary Alcohol Fluorination
Class-level
66% fluoride, 0–10°C in CCl4
Supports methodology selection for secondary alcohols
Data to verify in target substrate
Fluorination Selectivity Secondary Alcohols Synthetic Methodology

TFEDMA Application Scenarios


Large-Scale Fluorochemical Manufacturing

TFEDMA's 96–98% synthesis yield from inexpensive TFE and its ability to be regenerated from the byproduct amide [1][2] make it a cost-effective choice for producing alkyl fluorides at scale. The water-soluble byproduct also streamlines purification, reducing solvent use and cycle times [3]. This combination of high yield, recyclability, and simplified workup supports economically viable and environmentally responsible manufacturing processes for pharmaceutical and agrochemical intermediates.

Laboratory-Scale Alcohol Fluorination

TFEDMA's ambient-temperature stability and lack of explosive decomposition hazard (unlike DAST) allow routine use in standard fume hoods without the stringent safety protocols required for thermally labile fluorinating agents [1][2]. It effectively fluorinates primary alcohols at elevated temperature and secondary alcohols at 0–10°C [3], making it a practical alternative for medicinal chemistry and academic laboratories seeking a safer deoxofluorination reagent.

MBH Fluoride Synthesis

TFEDMA has been demonstrated as a safe, alternative reagent for converting MBH-alcohols to MBH-fluorides without an activator, providing a route to valuable allylic fluorides while avoiding the explosion risk of DAST [1][2]. This application is particularly relevant for synthetic chemists constructing fluorinated building blocks for asymmetric allylic substitution reactions.

Mechanochemical Synthesis of Acyl Fluorides

Recent studies have expanded TFEDMA's utility to solvent-free, mechanochemical conditions for converting carboxylic acids to acyl fluorides [1]. This green chemistry approach aligns with sustainability goals in pharmaceutical process development and offers a complementary methodology to traditional solution-phase fluorination.

Application
Selection Property
Validation Focus
Large-scale fluorochemical manufacturing
Reported high synthesis yield and regeneration capability
Yield verification and regeneration process review
Laboratory-scale alcohol fluorination
Ambient-temperature stability and non-explosive profile
Handling safety protocol review
MBH fluoride synthesis
Activator-free conversion under mild conditions
Reaction optimization and safety assessment
Mechanochemical acyl fluoride synthesis
Solvent-free mechanochemical compatibility
Solid-state reaction parameter review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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